

Application Notes & Protocols: 7-Bromo-3-methyl-1H-indazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."^{[1][2]} Its rigid bicyclic structure and capacity for critical hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents.^{[1][3][4]} Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.^{[3][5][6]} Many successful drugs, such as the kinase inhibitors Pazopanib and Axitinib, and the antiemetic Granisetron, feature this core structure, underscoring its clinical significance.^{[3][4][7]}

Within this important class of molecules, **7-Bromo-3-methyl-1H-indazole** emerges as a particularly valuable building block. The strategic placement of the bromine atom at the C7 position provides a versatile chemical handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties. The methyl group at the C3 position can also play a role in modulating binding affinity and metabolic stability. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols for leveraging **7-Bromo-3-methyl-1H-indazole** in drug discovery campaigns.

Section 1: Physicochemical Profile and Synthesis

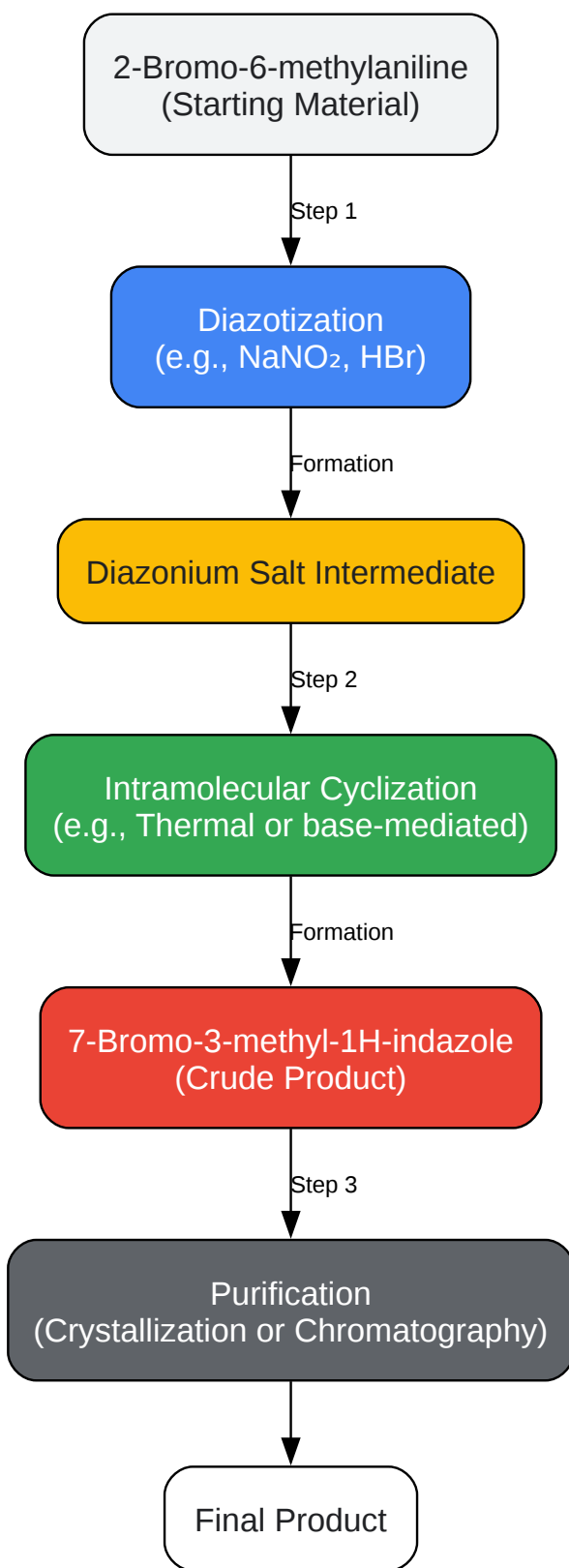
Core Characteristics

A clear understanding of the fundamental properties of **7-Bromo-3-methyl-1H-indazole** is the first step in its effective application.

Property	Data	Source
CAS Number	1159511-75-7	
Chemical Formula	C ₈ H ₇ BrN ₂	
Molecular Weight	211.06 g/mol	
Physical Form	Solid	
Purity	Typically ≥98%	
Storage	Store at room temperature	
InChI Key	WCDHQZBKTKFKRJ- UHFFFAOYSA-N	

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of **7-Bromo-3-methyl-1H-indazole** can be achieved through several routes. A common and effective strategy involves the cyclization of a substituted aniline precursor. The following protocol is a representative method adapted from established procedures for similar indazole syntheses.^{[8][9]}



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Caption: General workflow for the synthesis of **7-Bromo-3-methyl-1H-indazole**.

Objective: To synthesize **7-Bromo-3-methyl-1H-indazole** from 2-bromo-6-methylaniline.

Materials:

- 2-Bromo-6-methylaniline
- Hydrobromic acid (HBr, 48%)
- Sodium nitrite (NaNO_2)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Ice

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Standard laboratory glassware for work-up and extraction
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-methylaniline (1.0 equiv.) in

concentrated hydrobromic acid. Cool the resulting solution to -5 °C to 0 °C using an ice-salt bath.

- **Diazotization:** Separately, prepare a solution of sodium nitrite (1.1 equiv.) in deionized water. Cool this solution in an ice bath. Add the cold sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained below 5 °C.
- **Reaction Monitoring:** After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
- **Intramolecular Cyclization:** Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the intramolecular cyclization. The endpoint is typically indicated by the cessation of gas evolution.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **7-Bromo-3-methyl-1H-indazole** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the final product.

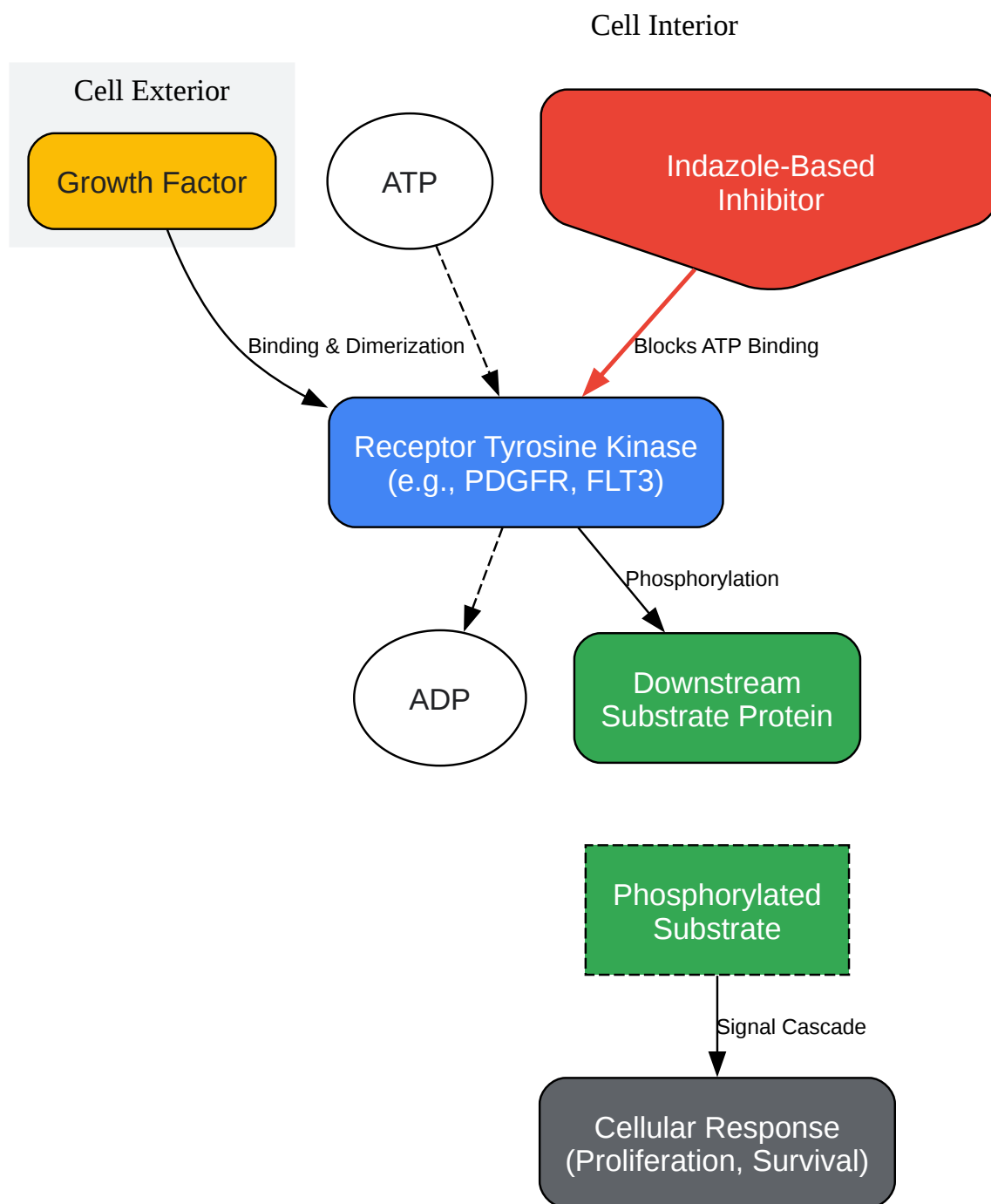
Section 2: Core Application as a Kinase Inhibitor Scaffold

A primary application of **7-Bromo-3-methyl-1H-indazole** is its use as a foundational scaffold for the development of protein kinase inhibitors. Kinases are critical enzymes in cellular

signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1]

Rationale for Use

The indazole nucleus is an effective "hinge-binding" motif.[10] It mimics the adenine portion of ATP and can form crucial hydrogen bonds with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. The 7-bromo substituent does not directly participate in hinge binding but serves as a critical attachment point for introducing larger moieties that can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.[11] This is most effectively achieved through Suzuki-Miyaura cross-coupling.

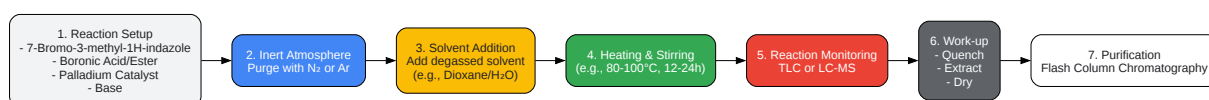


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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

The Suzuki-Miyaura Cross-Coupling: A Gateway to Diversity

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.^{[12][13]} In this context, it enables the C-C bond formation at the C7 position of the indazole core, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This strategy is central to exploring the structure-activity relationship (SAR) and optimizing the inhibitor's profile.^{[11][14]}



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Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple an arylboronic acid with **7-Bromo-3-methyl-1H-indazole**.

Materials:

- **7-Bromo-3-methyl-1H-indazole** (1.0 equiv.)
- Arylboronic acid or its pinacol ester (1.2-1.5 equiv.)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, DME, Toluene)

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Equipment:

- Schlenk flask or microwave vial
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas line (Nitrogen or Argon)
- Syringes and needles
- Standard laboratory glassware for work-up and purification

Procedure:

- **Reaction Setup:** To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add **7-Bromo-3-methyl-1H-indazole**, the arylboronic acid, the palladium catalyst, and the base. [\[15\]](#)
- **Inert Atmosphere:** Seal the flask with a septum and thoroughly purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen. [\[15\]](#)
- **Solvent Addition:** Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (often 12-24 hours). For accelerated reactions, a microwave reactor can be used at higher temperatures (120-150 °C) for shorter durations (20-60 minutes). [\[15\]](#)

- **Monitoring:** Monitor the reaction's progress periodically by TLC or LC-MS to determine when the starting material has been consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.^[15]
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-aryl-3-methyl-1H-indazole.^[15]

The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling. The following table, adapted from studies on similar bromo-indazole substrates, provides starting points for optimization.^{[11][14][15]}

Catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Typical Yield
Pd(PPh ₃) ₄ (5)	Cs ₂ CO ₃ (2)	Dioxane/H ₂ O	100	Good-Excellent
Pd(dppf)Cl ₂ (5)	K ₂ CO ₃ (2)	Dioxane/H ₂ O	100	Good-Excellent
Pd(dppf)Cl ₂ (10)	Cs ₂ CO ₃ (2)	Dioxane/H ₂ O	80-100	Good
Pd(PPh ₃) ₄ (10)	K ₃ PO ₄ (2)	DME	80	Moderate-Good

Causality Behind Choices:

- **Catalyst:** Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is a classic choice but can be more sensitive.
- **Base:** Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often gives higher yields but is more expensive. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.

- Solvent: A mixture of an organic solvent (Dioxane, DME, Toluene) and water is typical, as the water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Section 3: Application as a Key Pharmaceutical Intermediate

Beyond its direct use as a scaffold, **7-Bromo-3-methyl-1H-indazole** and its close analogs serve as pivotal intermediates in the synthesis of complex, biologically active molecules. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.^{[16][17][18]} This highlights the industrial relevance of functionalized bromo-indazoles in constructing next-generation therapeutics. The synthetic strategies and chemical reactivity established for **7-Bromo-3-methyl-1H-indazole** are directly translatable to these more complex systems.

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